molecular formula C8H6F3NO2 B13462829 6-(1,1,2-Trifluoroethyl)pyridine-2-carboxylicacid

6-(1,1,2-Trifluoroethyl)pyridine-2-carboxylicacid

Cat. No.: B13462829
M. Wt: 205.13 g/mol
InChI Key: RQMCGINHKOFHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with a trifluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, influencing various biochemical processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridine carboxylic acids.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

6-(1,1,2-trifluoroethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14)

InChI Key

RQMCGINHKOFHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(CF)(F)F)C(=O)O

Origin of Product

United States

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